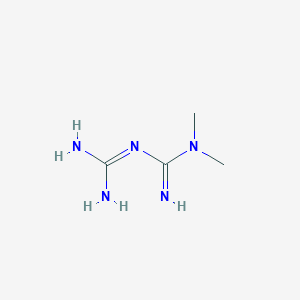

2-carbamimidoyl-1,1-dimethylguanidine

Description

Propriétés

Key on ui mechanism of action |

Metformin's mechanisms of action are unique from other classes of oral antihyperglycemic drugs. Metformin decreases blood glucose levels by decreasing hepatic glucose production (also called gluconeogenesis), decreasing the intestinal absorption of glucose, and increasing insulin sensitivity by increasing peripheral glucose uptake and utilization. It is well established that metformin inhibits mitochondrial complex I activity, and it has since been generally postulated that its potent antidiabetic effects occur through this mechanism. The above processes lead to a decrease in blood glucose, managing type II diabetes and exerting positive effects on glycemic control. After ingestion, the organic cation transporter-1 (OCT1) is responsible for the uptake of metformin into hepatocytes (liver cells). As this drug is positively charged, it accumulates in cells and in the mitochondria because of the membrane potentials across the plasma membrane as well as the mitochondrial inner membrane. Metformin inhibits mitochondrial complex I, preventing the production of mitochondrial ATP leading to increased cytoplasmic ADP:ATP and AMP:ATP ratios. These changes activate AMP-activated protein kinase (AMPK), an enzyme that plays an important role in the regulation of glucose metabolism. Aside from this mechanism, AMPK can be activated by a lysosomal mechanism involving other activators. Following this process, increases in AMP:ATP ratio also inhibit _fructose-1,6-bisphosphatase_ enzyme, resulting in the inhibition of gluconeogenesis, while also inhibiting _adenylate cyclase_ and decreasing the production of cyclic adenosine monophosphate (cAMP), a derivative of ATP used for cell signaling. Activated AMPK phosphorylates two isoforms of acetyl-CoA carboxylase enzyme, thereby inhibiting fat synthesis and leading to fat oxidation, reducing hepatic lipid stores and increasing liver sensitivity to insulin. In the intestines, metformin increases anaerobic glucose metabolism in enterocytes (intestinal cells), leading to reduced net glucose uptake and increased delivery of lactate to the liver. Recent studies have also implicated the gut as a primary site of action of metformin and suggest that the liver may not be as important for metformin action in patients with type 2 diabetes. Some of the ways metformin may play a role on the intestines is by promoting the metabolism of glucose by increasing glucagon-like peptide I (GLP-1) as well as increasing gut utilization of glucose. In addition to the above pathway, the mechanism of action of metformin may be explained by other ways, and its exact mechanism of action has been under extensive study in recent years. Metformin is widely used to treat hyperglycemia. However, metformin treatment may induce intrahepatic cholestasis and liver injury in a few patients with type II diabetes through an unknown mechanism. Here we show that metformin decreases SIRT1 protein levels in primary hepatocytes and liver. Both metformin-treated wild-type C57 mice and hepatic SIRT1-mutant mice had increased hepatic and serum bile acid levels. However, metformin failed to change systemic bile acid levels in hepatic SIRT1-mutant mice. Molecular mechanism study indicates that SIRT1 directly interacts with and deacetylates Foxa2 to inhibit its transcriptional activity on expression of genes involved in bile acids synthesis and transport. Hepatic SIRT1 mutation elevates Foxa2 acetylation levels, which promotes Foxa2 binding to and activating genes involved in bile acids metabolism, impairing hepatic and systemic bile acid homeostasis. Our data clearly suggest that hepatic SIRT1 mediates metformin effects on systemic bile acid metabolism and modulation of SIRT1 activity in liver may be an attractive approach for treatment of bile acid-related diseases such as cholestasis. Metformin is antihyperglycemic, not hypoglycemic. It does not cause insulin release from the pancreas and does not cause hypoglycemia, even in large doses. Metformin has no significant effects on the secretion of glucagon, cortisol, growth hormone or somatostatin. Metformin reduces glucose levels primarily by decreasing hepatic glucose production and by increasing insulin action in muscle and fat. ... May decrease plasma glucose by reducing the absorption of glucose from the intestine. /Salt not specified/ Metformin potentiates the effect of insulin by mechanisms not fully understood. Metformin does not stimulate pancreatic beta cells to increase secretion of insulin; insulin secretion must be present for metformin to work properly. It is postulated that metformin decreases hepatic glucose production and improves insulin sensitivity by increasing peripheral glucose uptake and utilization. /Salt not specified/ People with Type 2 diabetes mellitus (T2DM) have reduced bone mineral density and an increased risk of fractures due to altered mesenchymal stem cell (MSC) differentiation in the bone marrow. This leads to a shift in the balance of differentiation away from bone formation (osteogenesis) in favour of fat cell development (adipogenesis). The commonly used anti-diabetic drug, metformin, activates the osteogenic transcription factor Runt-related transcription factor 2 (Runx2), which may suppress adipogenesis, leading to improved bone health. Here we investigate the involvement of the metabolic enzyme, AMP-activated protein kinase (AMPK), in these protective actions of metformin. The anti-adipogenic actions of metformin were observed in multipotent C3H10T1/2 MSCs, in which metformin exerted reciprocal control over the activities of Runx2 and the adipogenic transcription factor, PPARgamma, leading to suppression of adipogenesis. These effects appeared to be independent of AMPK activation but rather through the suppression of the mTOR/p70S6K signalling pathway. Basal AMPK and mTOR/p70S6K activity did appear to be required for adipogenesis, as demonstrated by the use of the AMPK inhibitor, compound C. This observation was further supported by using AMPK knockout mouse embryo fibroblasts (MEFs) where adipogenesis, as assessed by reduced lipid accumulation and expression of the adipogeneic transcription factor, C/EBPbeta, was found to display an absolute requirement for AMPK. Further activation of AMPK in wild type MEFS, with either metformin or the AMPK-specific activator, A769662, was also associated with suppression of adipogenesis. It appears, therefore, that basal AMPK activity is required for adipogenesis and that metformin can inhibit adipogenesis through AMPK-dependent or -independent mechanisms, depending on the cellular context. |

|---|---|

Numéro CAS |

657-24-9 |

Formule moléculaire |

C4H11N5 |

Poids moléculaire |

129.16 g/mol |

Nom IUPAC |

2-carbamimidoyl-1,1-dimethylguanidine |

InChI |

InChI=1S/C4H11N5/c1-9(2)4(7)8-3(5)6/h1-2H3,(H5,5,6,7,8) |

Clé InChI |

XZWYZXLIPXDOLR-UHFFFAOYSA-N |

SMILES isomérique |

CN(C)C(=N)N=C(N)N |

SMILES canonique |

CN(C)C(=N)N=C(N)N |

Apparence |

Powder |

Point d'ébullition |

224.1ºC at 760 mmHg |

melting_point |

223 - 226 °C |

Autres numéros CAS |

657-24-9 1115-70-4 |

Description physique |

Solid |

Pictogrammes |

Irritant |

Durée de conservation |

Stable under recommended storage conditions. /Metformin hydrochloride/ |

Solubilité |

Freely soluble |

Synonymes |

Dimethylbiguanidine Dimethylguanylguanidine Glucophage HCl, Metformin Hydrochloride, Metformin Metformin Metformin HCl Metformin Hydrochloride |

Pression de vapeur |

7.58X10-5 mm Hg at 25 °C (est) |

Origine du produit |

United States |

Foundational & Exploratory

2-carbamimidoyl-1,1-dimethylguanidine mechanism of action

An In-depth Technical Guide to the Core Mechanism of Action of 2-carbamimidoyl-1,1-dimethylguanidine (Metformin)

Executive Summary

This compound, universally known as metformin, is a first-line therapeutic agent for type 2 diabetes mellitus.[1][2][3] Its primary clinical effect is the reduction of hepatic glucose production, alongside an increase in peripheral glucose uptake and utilization.[2][4][5] Despite its widespread use for over six decades, the complete molecular mechanism of metformin remains an active area of investigation. The canonical mechanism involves the inhibition of mitochondrial respiratory chain Complex I, leading to a decrease in cellular energy status.[6][7][8] This energy deficit, characterized by an increased AMP:ATP ratio, subsequently activates AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism.[1][7][9] Activated AMPK orchestrates a downstream signaling cascade that suppresses anabolic processes like gluconeogenesis and lipogenesis while promoting catabolic pathways such as fatty acid oxidation.[9][10] Emerging evidence also points to AMPK-independent mechanisms and actions within the gastrointestinal tract that contribute to its overall therapeutic profile. This guide provides a detailed examination of these core mechanisms, supported by quantitative data, experimental protocols, and visual pathway diagrams.

Core Molecular Mechanisms of Action

Metformin's therapeutic effects are multifaceted, originating from both direct and indirect actions on cellular energy metabolism. The liver is considered a primary site of action, where metformin accumulates and exerts its glucose-lowering effects.[11][12]

Inhibition of Mitochondrial Respiratory Chain Complex I

The most widely accepted primary molecular action of metformin is the mild and transient inhibition of the mitochondrial respiratory chain at Complex I (NADH:ubiquinone oxidoreductase).[6][8][13][14]

-

Bioenergetic Consequences: By inhibiting Complex I, metformin curtails the electron transport chain's activity, leading to reduced proton pumping and a subsequent decrease in ATP synthesis.[7][13] This results in a significant shift in the cell's energy charge, elevating the AMP:ATP and ADP:ATP ratios.[7] This altered energy status is a critical upstream event that triggers the activation of key metabolic sensors.

-

Redox State Modulation: Inhibition of Complex I also leads to an accumulation of NADH in the mitochondrial matrix and a more reduced cytoplasmic NAD/NADH redox state.[6][15] This redox shift can independently inhibit gluconeogenesis by limiting the conversion of lactate to pyruvate, a key step in the pathway.[15] Some studies propose that metformin's inhibition of mitochondrial glycerol-3-phosphate dehydrogenase (GPD2) also contributes to this redox change.[2][6]

Activation of AMP-activated Protein Kinase (AMPK)

The increase in the cellular AMP:ATP ratio is the canonical trigger for the activation of AMPK, a serine/threonine kinase that acts as a master regulator of cellular energy homeostasis.[1][7][9]

-

Mechanism of Activation: AMP binds to the γ subunit of the AMPK heterotrimer, causing a conformational change that promotes the phosphorylation of Thr172 on the α catalytic subunit by upstream kinases, most notably Liver Kinase B1 (LKB1).[7][16] This phosphorylation is essential for AMPK activation.

-

AMPK-Dependent vs. Independent Actions: While AMPK activation is central to many of metformin's effects, evidence also supports AMPK-independent mechanisms.[11] For instance, studies in liver-specific AMPK-deficient mice have shown that metformin can still lower blood glucose, suggesting that the altered energy state itself can allosterically regulate enzymes and inhibit hepatic glucose production.[17] A recently discovered alternative pathway for AMPK activation involves a lysosomal axis where metformin targets PEN2, leading to AMP-independent activation.[4][18]

Downstream Effects on Hepatic Gluconeogenesis

The primary therapeutic outcome of metformin action is the inhibition of hepatic gluconeogenesis, the process of generating glucose from non-carbohydrate precursors. An average person with type 2 diabetes has a rate of gluconeogenesis that is three times higher than normal, and metformin can reduce this by over one-third.[2]

-

Transcriptional Repression: Activated AMPK phosphorylates and regulates transcription factors and co-activators, leading to the downregulation of key gluconeogenic genes, including Phosphoenolpyruvate carboxykinase (PEPCK) and Glucose-6-phosphatase (G6Pase).[2][10] One mechanism involves the AMPK-dependent induction of the orphan nuclear receptor SHP (Small Heterodimer Partner), which in turn inhibits the expression of these genes.[10]

-

Allosteric Regulation: The metformin-induced decrease in ATP and increase in AMP can directly inhibit gluconeogenic enzymes like fructose-1,6-bisphosphatase.[6]

-

Reduced Substrate Availability: By increasing the cytosolic NADH/NAD+ ratio, metformin limits the conversion of lactate and glycerol into glucose.[15][19]

Quantitative Data

The following tables summarize key quantitative parameters related to metformin's mechanism of action, extracted from various in vitro and in vivo studies.

Table 1: Metformin Concentration and Effect on AMPK Activation

| Cell Type/Model | Metformin Concentration | Duration | Observed Effect | Reference |

|---|---|---|---|---|

| Primary Rat Hepatocytes | 50 µM | 7 hours | Significant AMPK activation | [9] |

| Primary Rat Hepatocytes | 500 µM | 1 hour | Significant AMPK activation | [9] |

| Primary Rat Hepatocytes | 2000 µM (2 mM) | 1 hour | Maximal AMPK stimulation | [9] |

| H4IIE Rat Hepatoma Cells | 100 µM - 2 mM | 18 hours | Dose-dependent increase in AMPK activation | [20] |

| Isolated Rat Skeletal Muscle | 2 mM | 3 hours | Increased AMPK activity and glucose uptake |[9] |

Table 2: Inhibitory Effects of Metformin on Cell Growth (IC50)

| Cell Line | Cell Type | IC50 (mM) | Reference |

|---|---|---|---|

| B- and T-Lymphoma Cell Lines | Lymphoma | 8.5 - 20.8 mM | [21] |

| MB49 | Bladder Cancer | 10.41 mM | [22] |

| UMUC3 | Bladder Cancer | 8.25 mM |[22] |

Table 3: Effects of Metformin on Mitochondrial Respiration

| System | Substrate | Metformin Concentration | Effect | Reference |

|---|---|---|---|---|

| Isolated Mitochondria | Complex I (Malate/Pyruvate) | 10 mM | Reduced State 3 and State 4 respiration | [23] |

| Isolated Mitochondria | Complex II (Succinate) | 10 mM | No significant effect on respiration | [23] |

| Permeabilized Muscle Fibers | Complex I | > 1 mM (Suprapharmacological) | Dose-dependent inhibition of respiration | [24][25] |

| Permeabilized Muscle Fibers | Complex I | 0.1 mM | No effect on O2 flux, but significant reduction in H2O2 emission |[25] |

Key Experimental Protocols

Protocol: Western Blot Analysis of AMPK Activation

This protocol describes the detection and quantification of AMPK activation by measuring the phosphorylation of the AMPKα subunit at Threonine 172 (Thr172).

-

Cell Culture and Treatment:

-

Cell Lysis:

-

After treatment, place culture dishes on ice and wash cells twice with ice-cold phosphate-buffered saline (PBS).[26]

-

Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[26][28]

-

Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes.[26]

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[26] Collect the supernatant containing the total protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard method, such as the bicinchoninic acid (BCA) assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) using a 10% polyacrylamide gel.[28]

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[28]

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with gentle agitation with primary antibodies targeting phospho-AMPKα (Thr172) and total AMPKα.[26] A loading control antibody (e.g., β-actin or GAPDH) must also be used.[27]

-

Wash the membrane three times with TBST for 10 minutes each.[26]

-

Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[26]

-

Repeat the washing steps.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.

-

Quantify band intensities using densitometry software. Normalize the phospho-AMPKα signal to the total AMPKα signal to determine the relative activation state.

-

Protocol: Measurement of Mitochondrial Respiration

This protocol outlines the measurement of oxygen consumption in permeabilized muscle fibers using high-resolution respirometry, a method to assess mitochondrial function "in situ".

-

Sample Preparation:

-

Obtain small skeletal muscle samples (2-4 mg) from a biopsy (e.g., vastus lateralis).[29]

-

Immediately place the tissue in ice-cold biopsy preservation solution (BIOPS).

-

Under a microscope in a petri dish of BIOPS on ice, mechanically separate the muscle fibers using sharp forceps to increase surface area.

-

Permeabilize the fiber bundles by incubating with saponin (50 µg/ml) in BIOPS for 30 minutes with gentle agitation. This selectively perforates the sarcolemma, leaving mitochondrial membranes intact.

-

Wash the permeabilized fibers for 10 minutes in a mitochondrial respiration medium (e.g., MiR05) to remove saponin and metabolites.

-

-

High-Resolution Respirometry (Oroboros Oxygraph-2k):

-

Calibrate the oxygen sensors in the respirometer chambers containing respiration medium at 37°C.[29]

-

Add the permeabilized fiber bundles to the chambers. Close the chambers and allow the signal to stabilize.

-

Perform a substrate-uncoupler-inhibitor titration (SUIT) protocol. A common protocol to assess Complex I function is as follows:

-

State 2 (Leak Respiration): Add Complex I-linked substrates malate (2 mM) and pyruvate (5 mM) or glutamate (5 mM).[25]

-

State 3 (Oxidative Phosphorylation): Add ADP (e.g., 5 mM) to stimulate maximal coupled respiration through Complex I.[23]

-

Cytochrome c Test: Add cytochrome c (10 µM) to test for the integrity of the outer mitochondrial membrane. A minimal increase in respiration (<15%) indicates good sample quality.

-

Inhibition: Add rotenone (0.5 µM), a Complex I inhibitor, to confirm the respiration is Complex I-dependent. Oxygen consumption should decrease significantly.

-

-

-

Data Analysis:

Protocol: Hepatic Gluconeogenesis Assay

This protocol describes an in vivo method to measure the rate of hepatic gluconeogenesis using isotopic tracers.

-

Animal Model and Preparation:

-

Isotopic Tracer Infusion:

-

Begin a primed-continuous intravenous infusion of a tracer for total endogenous glucose production, such as [6-³H]glucose or [3-³H]glucose.[30][31]

-

Simultaneously, infuse a gluconeogenic precursor tracer, such as [U-¹⁴C]alanine or [³-¹³C]lactate, to measure its conversion into glucose.[15][30]

-

Allow a 90-120 minute equilibration period to achieve isotopic steady-state.

-

-

Metformin Administration and Sampling:

-

After the equilibration period, collect baseline blood samples.

-

Administer metformin (e.g., 200 mg/kg intraperitoneally or via infusion) or a saline control.[31]

-

Collect timed blood samples over the next 90-120 minutes.

-

-

Sample Processing and Analysis:

-

Immediately process blood samples to separate plasma and prevent glycolysis.

-

Measure plasma glucose concentration.

-

Determine the specific activity of the isotopic tracers in plasma glucose. For ¹⁴C, this involves ion-exchange chromatography to isolate glucose, followed by liquid scintillation counting. For stable isotopes like ¹³C, analysis is performed using mass spectrometry.

-

-

Calculations:

-

Calculate the rate of glucose appearance (Ra) using steady-state equations based on the infusion rate and specific activity of the [³H]glucose tracer. This represents endogenous glucose production.

-

Calculate the rate of gluconeogenesis from the specific precursor by determining the rate of incorporation of the ¹⁴C or ¹³C label into plasma glucose.[30]

-

Signaling Pathway and Workflow Visualizations

The following diagrams illustrate the core signaling pathways and a representative experimental workflow related to metformin's mechanism of action.

References

- 1. Molecular targets of metformin antitumor action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metformin - Wikipedia [en.wikipedia.org]

- 3. dovepress.com [dovepress.com]

- 4. scispace.com [scispace.com]

- 5. academic.oup.com [academic.oup.com]

- 6. mdpi.com [mdpi.com]

- 7. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

- 9. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. diabetesjournals.org [diabetesjournals.org]

- 13. Metformin inhibits mitochondrial complex I of cancer cells to reduce tumorigenesis | eLife [elifesciences.org]

- 14. Frontiers | Metformin-Induced Mitochondrial Complex I Inhibition: Facts, Uncertainties, and Consequences [frontiersin.org]

- 15. Metformin Inhibits Gluconeogenesis by a Redox-Dependent Mechanism In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Metformin Promotes AMP-activated Protein Kinase-independent Suppression of ΔNp63α Protein Expression and Inhibits Cancer Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 17. JCI - Metformin inhibits hepatic gluconeogenesis in mice independently of the LKB1/AMPK pathway via a decrease in hepatic energy state [jci.org]

- 18. Molecular mechanisms of action of metformin: latest advances and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effects of metformin on lactate uptake and gluconeogenesis in the perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. diabetesjournals.org [diabetesjournals.org]

- 21. Therapeutic metformin/AMPK activation blocked lymphoma cell growth via inhibition of mTOR pathway and induction of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Metformin directly acts on mitochondria to alter cellular bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Metformin-treated patients with type 2 diabetes have normal mitochondrial complex I respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Metformin Selectively Attenuates Mitochondrial H2O2 Emission without Affecting Respiratory Capacity in Skeletal Muscle of Obese Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. researchgate.net [researchgate.net]

- 28. Metformin activated AMPK signaling contributes to the alleviation of LPS-induced inflammatory responses in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Two Weeks of Metformin Treatment Enhances Mitochondrial Respiration in Skeletal Muscle of AMPK Kinase Dead but Not Wild Type Mice | PLOS One [journals.plos.org]

- 30. journals.physiology.org [journals.physiology.org]

- 31. Metformin and Insulin Suppress Hepatic Gluconeogenesis by Inhibiting cAMP Signaling Through Phosphorylation of CREB Binding Protein (CBP) - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2-Carbamimidoyl-1,1-dimethylguanidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-carbamimidoyl-1,1-dimethylguanidine hydrochloride, commonly known as metformin hydrochloride. This document details the core synthetic methodologies, presents quantitative data in a structured format, and outlines the relevant signaling pathways associated with the compound's mechanism of action.

Core Synthesis Methodology

The predominant industrial synthesis of metformin hydrochloride involves the reaction of dimethylamine hydrochloride with dicyandiamide (2-cyanoguanidine).[1][2] This reaction is typically carried out at elevated temperatures, with or without a solvent.[2][3] The underlying mechanism involves the nucleophilic attack of dimethylamine on the electrophilic nitrile carbon of dicyandiamide.[1]

Reaction Scheme:

Quantitative Data Summary

The following tables summarize quantitative data from various reported synthetic protocols for metformin hydrochloride.

Table 1: Reaction Conditions and Yields

| Starting Materials | Solvent(s) | Temperature (°C) | Time (h) | Crude Yield (%) | Final Yield (%) | Reference(s) |

| Dimethylamine hydrochloride, Dicyandiamide | None | 120-140 | 4 | - | 69 | [3] |

| Dimethylamine hydrochloride, Dicyandiamide | Toluene | Boiling | - | - | 96 | [2] |

| Dicyandiamide, Dimethylamine, Sodium Methoxide | Methanol | 30 | 5 | - | 96.3 | [4] |

| Dicyandiamide, Dimethylamine hydrochloride | N,N-dimethylacetamide | 140 ± 5 | 4-8 | 84.6 - 92.4 | 90.3 - 90.8 | [5] |

| Dimethylamine, Dicyandiamide, Hydrochloric acid | Water | High Pressure | - | >90 | - | [6] |

| Dicyandiamide, Dimethylamine hydrochloride | Toluene | 150 | 2 | - | 91.3 | [7] |

| Dimethylamine, Dicyandiamide, Hydrochloric acid | Methylbenzene, DMF | - | - | - | - | [8] |

| Dimethylamine hydrochloride, Dicyandiamide | DMF, Ethylene glycol mono-n-propyl ether | - | - | - | >95 | [9] |

Table 2: Purity and Analytical Data

| Purity (%) | Analytical Method(s) | Melting Point (°C) | Key Spectral Data | Reference(s) |

| >99.90 | Not specified | - | - | [9] |

| 98.3 | Liquid Chromatography | - | - | [7] |

| 99.70 - 99.81 | Not specified | - | Dicyandiamide content: 0.0026% - not detected | [5] |

| - | TLC, NMR | - | ¹³C-NMR (125 MHz, D₂O): δ (ppm): 160.6, 158.9, 38.1 | [3] |

Experimental Protocols

Protocol 1: Solvent-Free Synthesis[3]

-

Reaction Setup: Equimolar quantities of dimethylamine hydrochloride and dicyandiamide are mixed in a suitable reaction vessel.

-

Heating: The mixture is heated to a temperature range of 120-140°C.

-

Reaction Time: The reaction is maintained at this temperature for 4 hours.

-

Work-up and Purification: The resulting product is purified, yielding metformin hydrochloride.

Protocol 2: Toluene-Mediated Synthesis[2]

-

Reaction Setup: Equimolar amounts of dimethylamine and dicyandiamide are dissolved in toluene.

-

Acidification: An equimolar amount of hydrogen chloride is gradually added to the solution, causing it to boil.

-

Crystallization: Upon cooling, the product precipitates out of the solution.

-

Isolation: The precipitate, N,N-dimethylimidodicarbonimidic diamide hydrochloride (metformin hydrochloride), is collected.

Protocol 3: Microwave-Assisted Synthesis on TLC Plates[3]

-

Spotting: An array of spots of the reactants (dimethylamine hydrochloride and dicyandiamide) is applied to a preparative Thin Layer Chromatography (TLC) plate. A reference TLC plate with separate spots of reactants and expected product is also prepared.

-

Microwave Irradiation: Both plates are subjected to microwave irradiation intermittently at 40-second intervals at 540W for a total of 5 minutes.

-

Product Identification: The reference TLC is visualized in an iodine chamber to identify the location of the product.

-

Extraction: The corresponding area of silica gel containing the product is scraped from the preparative TLC plate.

-

Isolation: The product is extracted from the silica gel using ethanol. Evaporation of the solvent affords the desired product.

Mandatory Visualizations

Synthesis Pathway

References

- 1. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. scispace.com [scispace.com]

- 4. mdpi.com [mdpi.com]

- 5. Molecular mechanisms of action of metformin: latest advances and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Frontiers | Metformin: Activation of 5′ AMP-activated protein kinase and its emerging potential beyond anti-hyperglycemic action [frontiersin.org]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-carbamimidoyl-1,1-dimethylguanidine (Metformin)

Introduction

2-carbamimidoyl-1,1-dimethylguanidine, universally known by its non-proprietary name Metformin, stands as a cornerstone in the management of type 2 diabetes mellitus.[1] As a first-line biguanide antihyperglycemic agent, its primary mechanism involves reducing hepatic glucose production and improving insulin sensitivity.[1][2] For researchers, formulation scientists, and drug development professionals, a profound understanding of its physicochemical properties is not merely academic; it is the fundamental basis for developing safe, stable, and effective pharmaceutical products, predicting its pharmacokinetic behavior, and designing robust analytical methodologies.

This technical guide provides a comprehensive exploration of the core physicochemical characteristics of Metformin. Moving beyond a simple recitation of data, this document delves into the causality behind experimental choices and the practical implications of each property, from solid-state characteristics influencing manufacturing to solution behavior governing bioavailability. The protocols and data presented herein are grounded in authoritative sources to ensure scientific integrity and immediate applicability in a research and development setting.

Chemical Identity and Structure

The active pharmaceutical ingredient is typically used as its hydrochloride salt to improve stability and handling properties.[3]

Chemical Structure:

-

Metformin (Base):

-

Metformin Hydrochloride:

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 3-(diaminomethylidene)-1,1-dimethylguanidine[4] |

| Common Name | Metformin |

| CAS Number | 657-24-9 (Metformin Base), 1115-70-4 (Metformin HCl)[5] |

| Molecular Formula | C₄H₁₁N₅ (Base), C₄H₁₂ClN₅ or C₄H₁₁N₅ • HCl (HCl Salt)[5][6] |

| Molecular Weight | 129.16 g/mol (Base), 165.62 g/mol (HCl Salt)[5][7] |

Solid-State Properties

The solid-state characteristics of Metformin hydrochloride are critical determinants for its formulation into oral solid dosage forms.

Physical Appearance

Metformin hydrochloride is a white to off-white, odorless, crystalline powder with a bitter taste.[6][7][8][9] This consistent appearance is an initial indicator of material purity.

Melting Point

The melting point is a crucial parameter for identity confirmation and purity assessment. For Metformin hydrochloride, the reported melting point generally falls within the range of 223–226 °C .[4][6][10] A sharp melting range is indicative of high purity, whereas a broad or depressed range can suggest the presence of impurities or a different polymorphic form.

Hygroscopicity

Metformin is known to be a hygroscopic material, meaning it readily absorbs moisture from the atmosphere.[9][11] This property presents a significant challenge in drug product development.

-

Causality and Implication: The presence of multiple polar amine and imine groups in the Metformin structure facilitates the formation of hydrogen bonds with water molecules. Excessive moisture uptake can lead to physical changes like caking, impaired powder flow, and potential chemical degradation, compromising the stability and manufacturability of the drug product.[12]

-

Field Insight: This hygroscopicity necessitates controlled manufacturing environments (low relative humidity) and appropriate packaging for the final drug product. Advanced formulation strategies, such as co-crystallization with other molecules, have been shown to successfully reduce hygroscopicity by engaging the hydrogen-bonding sites within a stable crystal lattice, thus shielding them from atmospheric moisture.[3][11][13]

Table 1: Summary of Solid-State Properties for Metformin Hydrochloride

| Property | Description | Significance |

| Appearance | White crystalline powder[6][8] | Identity, Purity |

| Melting Point | 223–226 °C[4][6][10] | Identity, Purity |

| Hygroscopicity | Hygroscopic[9] | Critical for handling, storage, and formulation stability |

Solution Properties

The behavior of Metformin in solution dictates its absorption, distribution, and formulation into liquid or immediate-release solid dosage forms.

Solubility Profile

Metformin hydrochloride exhibits high aqueous solubility, a defining characteristic that places it in the Biopharmaceutics Classification System (BCS) as a Class III substance (High Solubility, Low Permeability).[14]

-

Aqueous Solubility: It is freely soluble in water, with reported values exceeding 300 mg/mL at room temperature.[7][8][14]

-

Solvent Solubility: It is also soluble in methanol, slightly soluble in ethanol, and practically insoluble in non-polar organic solvents like acetone, ether, and chloroform.[1][6][7][8] This solubility pattern is consistent with its highly polar and ionic nature.

Table 2: Solubility of Metformin Hydrochloride in Various Solvents

| Solvent | Solubility Description |

| Water | Freely Soluble (>100 mg/mL)[7][8] |

| Methanol | Soluble[6] |

| Ethanol | Slightly Soluble[6][15] |

| Acetone | Practically Insoluble[7][8] |

| Chloroform | Practically Insoluble[1][7][8] |

| Ether | Practically Insoluble[1][6][8] |

This protocol describes a self-validating system for determining the equilibrium solubility, a foundational experiment in pre-formulation.

-

Rationale: The shake-flask method is the gold standard for determining equilibrium solubility. By adding an excess of the solid drug to a solvent and allowing it to reach equilibrium, we ensure that the resulting concentration represents the true saturation point under the specified conditions.

-

Procedure:

-

Add an excess amount of Metformin HCl powder to a series of vials containing a fixed volume (e.g., 5 mL) of the desired solvent (e.g., purified water, pH 6.8 phosphate buffer). The excess solid should be clearly visible.

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in an orbital shaker or rotator set at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, stop shaking and allow the vials to stand for a short period to let the undissolved solid settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a 0.45 µm syringe filter (e.g., PTFE or PVDF) to remove any undissolved particulates. This step is critical to avoid artificially high results.

-

Accurately dilute the filtered sample with the mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of Metformin in the diluted sample using a validated, stability-indicating HPLC-UV method (λmax ≈ 233 nm).[16][17]

-

Calculate the original solubility in mg/mL, accounting for the dilution factor.

-

Caption: Workflow for Equilibrium Solubility Determination.

Acid-Base Properties (pKa)

Metformin is a strong base, a property dictated by its guanidine functional group. Its pKa value is essential for predicting its degree of ionization at different physiological pH values, which in turn influences its solubility and membrane permeability.

-

Reported Value: The most widely cited pKa for Metformin is 12.4 .[1][7][8][18][19] Some sources also report a second, much lower pKa value around 2.8, which would correspond to the diprotonated species in highly acidic solutions.[1][20]

-

Causality and Implication: With a pKa of 12.4, Metformin is almost completely protonated and exists as a hydrophilic cation (HMET⁺) at all physiological pH values (e.g., pH 1-8 in the gastrointestinal tract).[1] This high degree of ionization explains its excellent aqueous solubility and its poor permeability across lipid cell membranes, consistent with its BCS Class III designation.

Caption: Predominant Species of Metformin at Different pH Ranges.

-

Rationale: Potentiometric titration is a robust method for determining the pKa of ionizable compounds. It involves monitoring the pH of a solution as a titrant of known concentration is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.

-

Procedure:

-

Accurately prepare a solution of Metformin HCl in deionized, CO₂-free water at a known concentration (e.g., 0.01 M).

-

Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).

-

Place the Metformin solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).

-

Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

Determine the equivalence point from the inflection point of the curve (or the peak of the first derivative plot, dpH/dV).

-

The pKa is the pH value recorded at the point where half of the volume of titrant required to reach the equivalence point has been added.

-

Lipophilicity (LogP / LogD)

Lipophilicity is a measure of a compound's preference for a lipid (non-polar) environment versus an aqueous (polar) one. It is a key predictor of membrane permeability.

-

Partition Coefficient (LogP): The LogP value for Metformin is reported to be highly negative (e.g., -2.6 to -3.5 ), indicating its strong hydrophilic (water-loving) nature.[4][6]

-

Distribution Coefficient (LogD): Because Metformin is permanently charged at physiological pH, its effective lipophilicity is described by the LogD, which is even lower than its LogP. This extremely low lipophilicity is the primary reason for its low passive permeability across the intestinal epithelium.

-

Field Insight: The low permeability of Metformin means its absorption is not driven by passive diffusion but is instead dependent on membrane transporters, such as Organic Cation Transporters (OCT1) and Plasma Membrane Monoamine Transporter (PMAT).[14] This transporter-mediated absorption is saturable and can be a source of inter-individual variability and drug-drug interactions.

Stability Profile

Assessing the chemical stability of Metformin under various stress conditions is mandated by regulatory guidelines (e.g., ICH) to ensure its safety and efficacy throughout its shelf life.

-

pH-Dependent Stability (Hydrolysis): Metformin is generally stable in neutral and acidic aqueous solutions. However, it exhibits significant degradation in strongly alkaline conditions (e.g., 0.1 M NaOH), where hydrolysis of the biguanide structure can occur.[20]

-

Oxidative Stability: Studies show that Metformin is only slightly sensitive to oxidative stress.[20]

-

Thermal Stability: In aqueous solutions, the thermal degradation of Metformin has been shown to follow zero-order kinetics.[16] It is relatively stable at ambient and moderately elevated temperatures, but appropriate storage conditions are necessary.

-

Rationale: Forced degradation (or stress testing) is undertaken to identify potential degradation products and to develop a stability-indicating analytical method. The ability of an HPLC method to separate the intact drug from all degradation products proves it is "stability-indicating."

-

Procedure:

-

Prepare solutions of Metformin HCl (e.g., 1 mg/mL) in various stress media.

-

Acidic Stress: 0.1 M HCl, heat at 80 °C for 2 hours.

-

Basic Stress: 0.1 M NaOH, heat at 80 °C for 2 hours.

-

Oxidative Stress: 3% H₂O₂, store at room temperature for 24 hours.

-

Thermal Stress: Store the aqueous solution at 80 °C for 24 hours.

-

Control Sample: Store a solution protected from light at 4 °C.

-

After the stress period, neutralize the acidic and basic samples.

-

Analyze all samples by a suitable HPLC-UV method, alongside the control sample.

-

Evaluate the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent Metformin peak. The method is considered stability-indicating if all degradant peaks are well-resolved from the parent peak.

-

Conclusion

The physicochemical profile of this compound (Metformin) is that of a highly polar, strongly basic, and water-soluble molecule. Its solid-state properties, particularly its hygroscopicity, demand careful control during manufacturing and storage. Its solution properties, defined by a high pKa and consequently low lipophilicity, are directly responsible for its BCS Class III designation, leading to high solubility but transporter-dependent, incomplete intestinal absorption. It is chemically stable under most conditions but shows lability in strong alkaline environments. This in-depth understanding is paramount for scientists and researchers in the rational design of robust drug formulations, the development of meaningful analytical methods, and the interpretation of its clinical pharmacology.

References

- 1. Metformin - Wikipedia [en.wikipedia.org]

- 2. m.chemicalbook.com [m.chemicalbook.com]

- 3. A Glimepiride-Metformin Multidrug Crystal: Synthesis, Crystal Structure Analysis, and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metformin | C4H11N5 | CID 4091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. repositorio.unesp.br [repositorio.unesp.br]

- 6. Metformin hydrochloride | 1115-70-4 [chemicalbook.com]

- 7. Metformin Hydrochloride [dailymed.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. news-medical.net [news-medical.net]

- 10. chembk.com [chembk.com]

- 11. A Drug–Drug Multicomponent Crystal of Metformin and Dobesilate: Crystal Structure Analysis and Hygroscopicity Property - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Coprocessed for Compression: Reengineering Metformin Hydrochloride with Hydroxypropyl Cellulose via Coprecipitation for Direct Compression Enhancement - PharmaFeatures [pharmafeatures.com]

- 13. researchgate.net [researchgate.net]

- 14. fip.org [fip.org]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. asianpubs.org [asianpubs.org]

- 17. jocpr.com [jocpr.com]

- 18. drugs.com [drugs.com]

- 19. accessdata.fda.gov [accessdata.fda.gov]

- 20. Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 2-carbamimidoyl-1,1-dimethylguanidine (Metformin): Structure, Function, and Therapeutic Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-carbamimidoyl-1,1-dimethylguanidine, commonly known as metformin, stands as a cornerstone in the management of type 2 diabetes mellitus (T2DM).[1][2] Its robust glucose-lowering efficacy, established safety profile, and low cost have solidified its position as a first-line therapeutic agent.[2] While its clinical benefits are well-documented, the molecular mechanisms underpinning its action are multifaceted and continue to be an active area of research. This technical guide provides a comprehensive overview of the structure, function, and intricate signaling pathways modulated by metformin. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into its pharmacokinetics, pharmacodynamics, and the experimental methodologies used to elucidate its biological effects.

Chemical Structure and Properties

Metformin is a biguanide with the chemical formula C₄H₁₁N₅.[3] It is a hydrophilic base that exists primarily as a cationic species at physiological pH.

Chemical Name: this compound Molecular Formula: C₄H₁₁N₅[3] Molecular Weight: 129.16 g/mol [3] CAS Number: 657-24-9[3]

Pharmacokinetics

The clinical efficacy of metformin is governed by its pharmacokinetic profile, which is characterized by its absorption, distribution, metabolism, and excretion.

| Parameter | Value | Reference |

| Bioavailability | 50-60% | [4] |

| Protein Binding | Minimal | [4] |

| Metabolism | Not metabolized by the liver | [4] |

| Elimination Half-life | 4–8.7 hours | [4] |

| Apparent Volume of Distribution (V/F) | 654 ± 358 L (following 850 mg oral dose) | [5] |

| Renal Clearance | Approximately 3.5 times greater than creatinine clearance | [5] |

| Steady State Plasma Concentrations | Generally < 1 µg/mL (reached within 24-48 hours) | [5] |

| Maximum Plasma Levels (Cmax) | Did not exceed 5 µg/mL in controlled trials | [5] |

Core Function and Mechanism of Action

Metformin's primary function is to lower blood glucose levels in individuals with T2DM. It achieves this through a multi-pronged approach, primarily by decreasing hepatic glucose production and improving insulin sensitivity in peripheral tissues.[4][6] The molecular mechanisms are complex and involve both AMP-activated protein kinase (AMPK)-dependent and -independent pathways.[7]

Hepatic Effects: Inhibition of Gluconeogenesis

The predominant glucose-lowering effect of metformin is attributed to its ability to suppress hepatic gluconeogenesis, the process of producing glucose in the liver.[4][6] This is largely mediated by the activation of AMPK.[4]

Peripheral Effects: Enhanced Insulin Sensitivity and Glucose Uptake

Metformin improves insulin sensitivity in skeletal muscle and adipose tissue, leading to increased peripheral glucose uptake and utilization.[4][6] This is achieved through the enhanced translocation of glucose transporter type 4 (GLUT4) to the cell membrane.[6]

Gastrointestinal Effects

Metformin also exerts significant effects within the gastrointestinal tract. It can decrease the intestinal absorption of glucose and modulate the gut microbiome.[4] Furthermore, it has been shown to increase the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion.[6][7]

Key Signaling Pathways

The activation of AMP-activated protein kinase (AMPK) is central to many of metformin's metabolic effects.[4][6] AMPK is a cellular energy sensor that, once activated by an increase in the AMP:ATP ratio, initiates a cascade of events to restore energy balance.

Clinical Efficacy: Quantitative Data

Clinical trials have consistently demonstrated the effectiveness of metformin in improving glycemic control, as measured by the reduction in glycated hemoglobin (HbA1c).

| Treatment | HbA1c Reduction vs. Placebo (95% CI) | Reference |

| Metformin Monotherapy | -1.12% (-1.32 to -0.92) | [8] |

| Metformin add-on to Oral Therapy | -0.95% (-1.13 to -0.77) | [8] |

| Metformin add-on to Insulin Therapy | -0.60% (-0.91 to -0.30) | [8] |

A meta-analysis also showed that higher doses of metformin (up to 2,000 mg/day) resulted in a greater reduction in HbA1c compared to lower doses, without a significant increase in gastrointestinal side effects.[8]

Experimental Protocols

The following are standardized methodologies for key experiments used to investigate the cellular and molecular effects of metformin.

AMPK Activation Assay (Western Blot)

This protocol details the detection of AMPK activation by measuring the phosphorylation of its α-subunit at Threonine 172.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., primary hepatocytes, L6 myotubes) and allow them to adhere. Treat cells with desired concentrations of metformin for various time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and then incubate with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα. A loading control antibody (e.g., β-actin) should also be used. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities to determine the ratio of phosphorylated AMPK to total AMPK.

Glucose Uptake Assay (Radiolabeled or Fluorescent)

This protocol outlines the measurement of glucose uptake into cells, a key functional outcome of metformin action.

Methodology:

-

Cell Seeding and Treatment: Seed cells (e.g., L6 myotubes, 3T3-L1 adipocytes) in a multi-well plate. Treat with metformin and/or insulin as required by the experimental design.

-

Glucose Starvation: Wash cells and incubate in a glucose-free medium to deplete intracellular glucose.

-

Initiation of Glucose Uptake: Add a medium containing a glucose analog, such as radiolabeled 2-deoxy-D-[³H]-glucose or the fluorescent analog 2-NBDG.

-

Incubation: Incubate for a short, defined period to allow for uptake.

-

Termination of Uptake: Stop the uptake by rapidly washing the cells with an ice-cold stop solution.

-

Cell Lysis and Measurement: Lyse the cells and measure the amount of the accumulated glucose analog. For radiolabeled analogs, this is done by liquid scintillation counting. For fluorescent analogs, a fluorescence plate reader is used.

-

Data Analysis: Normalize the uptake to the protein content of each well and calculate the rate of glucose uptake.

Conclusion

This compound (metformin) remains a critical therapeutic agent in the management of T2DM. Its complex and multifaceted mechanism of action, primarily centered on the activation of the AMPK signaling pathway, leads to reduced hepatic glucose production and enhanced peripheral insulin sensitivity. This guide has provided a detailed overview of its structure, pharmacokinetics, and the intricate signaling networks it modulates. The quantitative data and experimental protocols presented herein are intended to serve as a valuable resource for the scientific community, fostering further research into the pleiotropic effects of this essential medication and aiding in the development of novel therapeutic strategies for metabolic diseases.

References

- 1. Metformin pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. Metformin - Wikipedia [en.wikipedia.org]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. What is the mechanism of Metformin Hydrochloride? [synapse.patsnap.com]

- 7. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantifying the Effect of Metformin Treatment and Dose on Glycemic Control - PMC [pmc.ncbi.nlm.nih.gov]

The Expanding Therapeutic Landscape of Biguanide Derivatives: A Technical Guide

An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of novel biguanide derivatives reveals a promising future beyond their traditional role in diabetes management. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the burgeoning therapeutic potential of these compounds in oncology, infectious diseases, and beyond.

Biguanides, a class of drugs historically anchored in the treatment of type 2 diabetes with metformin as the cornerstone, are experiencing a renaissance in drug discovery.[1][2][3] The unique molecular scaffold of biguanides, characterized by two guanidine groups, allows for extensive chemical modification, leading to the development of novel derivatives with a wide spectrum of biological activities.[3][4] This guide synthesizes recent advancements in the field, presenting key quantitative data, detailed experimental methodologies, and a visual representation of the underlying signaling pathways.

Broad-Spectrum Biological Activity of Novel Biguanide Derivatives

Recent research has illuminated the diverse therapeutic potential of novel biguanide derivatives, extending their applications far beyond glycemic control. These compounds have demonstrated significant efficacy as anticancer, antimicrobial, and antimalarial agents.

Anticancer Activity

A substantial body of evidence highlights the antitumor properties of biguanide derivatives, including the well-established metformin and the more potent phenformin.[1][5] Novel synthesized derivatives are being optimized to enhance their selective cytotoxicity towards cancer cells, particularly under the stressful conditions of the tumor microenvironment, such as hypoxia and nutrient deprivation.[6][7]

The primary mechanism of their anticancer action involves the inhibition of mitochondrial respiratory complex I.[3][8] This disruption of cellular energy metabolism leads to an increase in the AMP/ATP ratio, subsequently activating AMP-activated protein kinase (AMPK).[1][8] AMPK activation, in turn, downregulates key anabolic pathways essential for cancer cell growth and proliferation, most notably the mammalian target of rapamycin (mTOR) signaling pathway.[1][5] Furthermore, some biguanide derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis, thereby impeding cancer cell division.[9][10][11]

Antimicrobial and Antifungal Activity

Novel biguanide derivatives have emerged as potent antimicrobial agents. This includes the development of polymeric biguanides and biguanide-metal complexes.[12][13] These compounds exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[13] Some derivatives also show significant antifungal activity against pathogens such as Candida albicans and Cryptococcus neoformans.[13] The proposed mechanism of antimicrobial action involves the disruption of bacterial cell membranes and the inhibition of key cellular processes.[12]

Antimalarial Activity

The biguanide proguanil has a long history of use as an antimalarial drug, and recent research continues to explore novel derivatives with improved efficacy.[14][15] The antimalarial action of biguanides is often synergistic with other drugs, such as atovaquone.[14] Their mechanism in combating malaria parasites is linked to the inhibition of parasitic dihydrofolate reductase (DHFR), a different target than their host counterparts, providing a degree of selectivity.[14]

Quantitative Data Summary

The following tables summarize the biological activity of various novel biguanide derivatives from recent studies.

| Compound ID | Target/Organism | Assay Type | IC50/MIC | Reference |

| B2-07 | Toxoplasma gondii DHFR | Enzyme Inhibition | 12 nM | [9][10] |

| CNI-H0294 | Plasmodium falciparum | In vitro growth inhibition | 1.5-4.0 µM | [16] |

| BMS461996 | Plasmodium falciparum 3D7 | In vitro growth inhibition | 51.55 nM | [17] |

| BMS461996 | Plasmodium falciparum Dd2 | In vitro growth inhibition | 85.67 nM | [17] |

| BMS461996 | Plasmodium falciparum K1 | In vitro growth inhibition | 99.44 nM | [17] |

| Compound 7 | HT29 cells (HIF-1 inhibition) | Luciferase Reporter Assay | Potent Inhibition | [6][7] |

| Compound 12 | HT29 cells (UPR inhibition) | Luciferase Reporter Assay | Potent Inhibition | [6][7] |

| Polymeric Biguanides | Gram-positive bacteria | MIC Determination | High Activity | [12] |

| Biguanide Iridium(III) Complexes | MRSA | MIC Determination | Nanomolar range | [13] |

| Biguanide Iridium(III) Complexes | C. albicans | MIC Determination | Nanomolar range | [13] |

Experimental Protocols

General Synthesis of 1-Substituted-Biguanide Derivatives

A common synthetic route for novel biguanide derivatives involves the reaction of a primary amine with dicyandiamide in the presence of an acid catalyst.[18][19]

Materials:

-

Appropriate primary amine (e.g., 2,4-dimethoxyaniline, benzo[1,3-d]dioxol-5-amine)

-

Dicyandiamide

-

Diluted Hydrochloric Acid

-

Ethanol

Procedure:

-

A solution of the primary amine in ethanol is prepared.

-

An equimolar amount of dicyandiamide is added to the solution.

-

Diluted hydrochloric acid is added dropwise to the mixture while stirring.

-

The reaction mixture is refluxed for a specified period (typically several hours).

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled, and the resulting precipitate is filtered, washed with a suitable solvent (e.g., cold ethanol), and dried to yield the biguanide hydrochloride salt.

-

The final product is characterized by spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.[4][18]

In Vitro Antimicrobial Susceptibility Testing (MIC Assay)

The minimum inhibitory concentration (MIC) of novel biguanide derivatives against various microbial strains is determined using the broth microdilution method.

Materials:

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Microbial suspension (adjusted to 0.5 McFarland standard)

-

Novel biguanide derivatives (in serial dilutions)

-

96-well microtiter plates

-

Incubator

Procedure:

-

Serial two-fold dilutions of the biguanide derivatives are prepared in the appropriate broth in a 96-well microtiter plate.

-

Each well is inoculated with the microbial suspension.

-

Positive (microbe and broth) and negative (broth only) controls are included.

-

The plates are incubated at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Antimalarial Activity Assay ([3H]Hypoxanthine Incorporation)

The in vitro antimalarial activity of novel biguanide derivatives against Plasmodium falciparum is assessed by measuring the inhibition of [3H]hypoxanthine incorporation.[14]

Materials:

-

P. falciparum culture (synchronized to the ring stage)

-

RPMI-1640 medium supplemented with human serum and hypoxanthine-free

-

[3H]Hypoxanthine

-

Novel biguanide derivatives (in serial dilutions)

-

96-well microtiter plates

-

Scintillation counter

Procedure:

-

The parasitized red blood cells are diluted to a 1% parasitemia and 2.5% hematocrit in the culture medium.

-

Serial dilutions of the biguanide derivatives are added to the wells of a 96-well plate.

-

The parasite culture is added to each well.

-

The plates are incubated in a gas mixture (5% CO2, 5% O2, 90% N2) at 37°C for 24 hours.

-

[3H]Hypoxanthine is added to each well, and the plates are incubated for another 24 hours.

-

The cells are harvested onto glass fiber filters, and the incorporated radioactivity is measured using a scintillation counter.

-

The 50% inhibitory concentration (IC50) is calculated by non-linear regression analysis.

Signaling Pathways and Mechanisms of Action

The biological effects of novel biguanide derivatives are mediated through their interaction with several key cellular signaling pathways. The primary mechanism involves the inhibition of mitochondrial complex I, leading to a cascade of downstream events.

Caption: General signaling pathway of biguanide derivatives.

The workflow for the discovery and preclinical evaluation of novel biguanide derivatives typically follows a structured path from synthesis to in vivo testing.

Caption: Preclinical development workflow for novel biguanides.

The logical relationship for the anticancer mechanism of action highlights the central role of mitochondrial dysfunction.

Caption: Anticancer mechanism of biguanide derivatives.

Conclusion and Future Directions

Novel biguanide derivatives represent a versatile and promising class of therapeutic agents with applications spanning from oncology to infectious diseases. Their multifaceted mechanisms of action, centered around the disruption of cellular metabolism, offer opportunities for the development of targeted therapies. Future research should focus on the synthesis of derivatives with enhanced potency and selectivity, as well as a deeper exploration of their immunomodulatory effects and potential for combination therapies. The continued investigation of this remarkable chemical scaffold holds the key to unlocking new and effective treatments for a range of challenging diseases.

References

- 1. Therapeutic repurposing of biguanides in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DSpace [christie.openrepository.com]

- 3. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. genesandcancer.com [genesandcancer.com]

- 6. Optimization of biguanide derivatives as selective antitumor agents blocking adaptive stress responses in the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optimization of biguanide derivatives as selective antitumor agents blocking adaptive stress responses in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Synthesis and biological evaluation of biguanide and dihydrotriazine derivatives as potential inhibitors of dihydrofolate reductase of opportunistic microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. journals.asm.org [journals.asm.org]

- 13. Biguanide Iridium(III) Complexes with Potent Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biguanide-Atovaquone Synergy against Plasmodium falciparum In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antidiabetic and antimalarial biguanide drugs are metal-interactive antiproteolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antimalarial activity of novel arylene bis(methylketone) compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vitro antimalarial activity of novel semisynthetic nocathiacin I antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and Evaluation of 1-Substituted-Biguanide Derivatives as Anti-Diabetic Agents for Type II Diabetes Insulin Resistant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. New Biguanides as Anti-Diabetic Agents Part I: Synthesis and Evaluation of 1-Substituted Biguanide Derivatives as Anti-Diabetic Agents of Type II Diabetes Insulin Resistant - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cellular Journey of a First-Line Antidiabetic: A Technical Guide to the Uptake and Transport of Metformin

Introduction: Metformin, chemically known as 2-carbamimidoyl-1,1-dimethylguanidine, stands as a cornerstone in the management of type 2 diabetes mellitus. Its efficacy in lowering blood glucose levels is intrinsically linked to its absorption, distribution to target tissues, and eventual elimination. Unlike many pharmaceuticals, metformin is not metabolized and its journey through the body is entirely dependent on a sophisticated network of membrane transporters. This technical guide provides a comprehensive overview of the cellular uptake and transport of metformin, detailing the key protein players, their kinetic properties, the experimental methodologies used to elucidate these processes, and the downstream signaling cascades it initiates. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of metformin's molecular pharmacology.

Key Transporters in Metformin Disposition

The hydrophilic and cationic nature of metformin at physiological pH necessitates carrier-mediated transport across cellular membranes. Several members of the Solute Carrier (SLC) and ATP-binding cassette (ABC) transporter superfamilies have been identified as crucial for its pharmacokinetics. The primary transporters involved are Organic Cation Transporters (OCTs), Multidrug and Toxin Extrusion proteins (MATEs), and the Plasma Membrane Monoamine Transporter (PMAT).

-

Organic Cation Transporters (OCTs): These transporters are responsible for the uptake of metformin from the bloodstream into various tissues.

-

OCT1 (SLC22A1): Predominantly expressed in the liver, OCT1 is the main transporter for metformin uptake into hepatocytes, a primary site of its glucose-lowering action.[1] Genetic variations in OCT1 can significantly impact metformin's efficacy.[2][3][4][5][6]

-

OCT2 (SLC22A2): Highly expressed in the kidney, OCT2 mediates the uptake of metformin from the blood into renal tubular cells, the first step in its excretion.[7][8][9][10] Metformin is considered a superior substrate for OCT2 compared to OCT1.[7][8][9]

-

OCT3 (SLC22A3): Found in various tissues including the intestine and skeletal muscle, OCT3 may contribute to both the intestinal absorption and peripheral uptake of metformin.[1]

-

-

Multidrug and Toxin Extrusion Proteins (MATEs): These transporters are involved in the efflux of metformin, particularly in the kidney and liver.

-

MATE1 (SLC47A1): Located on the apical membrane of renal proximal tubule cells and bile canaliculi of hepatocytes, MATE1 is crucial for the excretion of metformin into urine and bile.[11][12]

-

MATE2-K (SLC47A2): Specifically expressed in the kidney, MATE2-K also contributes to the final step of metformin's renal elimination.[11]

-

-

Plasma Membrane Monoamine Transporter (PMAT): Encoded by the SLC29A4 gene, PMAT is expressed on the luminal side of enterocytes and is thought to play a role in the intestinal absorption of metformin.[1][11][13]

Quantitative Data on Metformin Transport

The efficiency and capacity of these transporters are described by their kinetic parameters, primarily the Michaelis-Menten constant (Km), which reflects substrate affinity, and the maximum transport velocity (Vmax). The following tables summarize key quantitative data from various studies.

| Transporter | Cell Line | Substrate | Km (μM) | Vmax (pmol/min/mg protein) | Reference |

| hOCT1 | HEK293 | Metformin | 1380 ± 210 | 8330 ± 540 | [7] |

| hOCT2 | HEK293 | Metformin | 860 ± 110 | 11100 ± 600 | [7] |

| rOCT1 | HEK293 | Metformin | 1080 ± 290 | 1190 ± 200 | [7] |

| rOCT2 | HEK293 | Metformin | 278 ± 81 | 14800 ± 1900 | [14] |

Table 1: Kinetic Parameters of Metformin Uptake by Organic Cation Transporters.

| Transporter | Cell Line | Inhibitor | Substrate | IC50 (μM) | Reference |

| hOCT2 | CHO | Metformin | [3H]MPP | 591 ± 112 | [14] |

| hOCT2 | CHO | MPP | [14C]Metformin | 0.84 ± 0.62 | [14] |

| hMATE1 | HEK293 | Cimetidine | Metformin | ~3 | [15] |

| hOCT2 | HEK293 | Cimetidine | Metformin | ~50 | [15] |

Table 2: Inhibition of Metformin Transport.

Experimental Protocols for Studying Metformin Transport

Understanding the cellular transport of metformin relies on robust in vitro and in vivo experimental models. Below are detailed methodologies for key experiments.

Cellular Uptake Assays in Transfected Cell Lines

This is a common method to characterize the function of a specific transporter.

-

Cell Culture and Transfection:

-

Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used.[7][14][16]

-

Cells are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.[16]

-

Cells are transiently or stably transfected with plasmids containing the cDNA of the transporter of interest (e.g., hOCT1, hOCT2).[7][8] Vector-only transfected cells serve as a negative control.

-

-

Uptake Experiment:

-

Cells are seeded in multi-well plates.

-

Prior to the assay, cells are washed with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).[16]

-

Uptake is initiated by adding the transport buffer containing radiolabeled metformin (e.g., [14C]metformin) at a specific concentration and for a defined period (e.g., 2-10 minutes).[5][14]

-

Transport is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular substrate.[14]

-

Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.[14]

-

Protein concentration in each well is determined to normalize the uptake data.

-

-

Kinetic Analysis:

-

To determine Km and Vmax, uptake is measured over a range of metformin concentrations.

-

Data are fitted to the Michaelis-Menten equation using non-linear regression analysis.

-

In Vivo Pharmacokinetic Studies in Animal Models

Animal models, particularly knockout mice, are invaluable for understanding the physiological role of transporters.

-

Animal Models:

-

Drug Administration and Sample Collection:

-

Metformin is administered orally or intravenously.

-

Blood samples are collected at various time points to determine plasma drug concentrations.

-

Tissues (e.g., liver, kidney) are harvested to measure metformin accumulation.[1]

-

Urine and feces are collected to assess excretion pathways.

-

-

Bioanalysis:

-

Metformin concentrations in plasma, tissues, and excreta are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17]

-

Visualizing Metformin's Journey and Impact

The following diagrams, generated using the DOT language, illustrate the key pathways involved in metformin transport and its subsequent cellular actions.

Figure 1: Overview of Metformin Absorption, Distribution, and Excretion.

Figure 2: Key Downstream Signaling Pathway of Metformin.

Downstream Signaling and Pharmacological Effects

The therapeutic effects of metformin are primarily mediated through the activation of AMP-activated protein kinase (AMPK).[2][3][18]

-

AMPK Activation: Upon entering the cell, metformin inhibits mitochondrial respiratory chain complex I.[18] This leads to a decrease in ATP production and a subsequent increase in the AMP:ATP ratio, which allosterically activates AMPK.[18]

-

Hepatic Effects: In the liver, AMPK activation suppresses gluconeogenesis, the primary mechanism by which metformin lowers blood glucose.[3]

-

Peripheral Effects: In skeletal muscle and adipose tissue, AMPK activation promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, thereby increasing glucose uptake from the circulation.[19][20][21][22][23] Some studies also suggest an effect on GLUT1.[24]

Conclusion

The cellular uptake and transport of metformin are complex, multi-step processes orchestrated by a specific set of membrane transporters. The efficiency of these transporters, particularly OCT1, OCT2, and the MATEs, is a critical determinant of metformin's pharmacokinetic profile and, consequently, its therapeutic efficacy. Genetic polymorphisms in the genes encoding these transporters can lead to significant inter-individual variability in drug response. A thorough understanding of these transport mechanisms and the subsequent signaling pathways is essential for optimizing metformin therapy, predicting drug-drug interactions, and developing novel therapeutic strategies for type 2 diabetes.

References

- 1. Metformin pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JCI - Effect of genetic variation in the organic cation transporter 1 (OCT1) on metformin action [jci.org]

- 3. Effect of genetic variation in the organic cation transporter 1 (OCT1) on metformin action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of human organic cation transporter-1 (OCT-1/SLC22A1) in modulating the response to metformin in patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI - Effect of genetic variation in the organic cation transporter 1 (OCT1) on metformin action [jci.org]

- 6. scite.ai [scite.ai]

- 7. Metformin is a superior substrate for renal organic cation transporter OCT2 rather than hepatic OCT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metformin is a Superior Substrate for Renal Organic Cation Transporter OCT2 rather than Hepatic OCT1 [jstage.jst.go.jp]

- 9. researchgate.net [researchgate.net]

- 10. Influence of OCT2 gene variants on metformin efficacy in type 2 diabetes: insights into pharmacogenomics and drug interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Variation in the Plasma Membrane Monoamine Transporter (PMAT) (Encoded by SLC29A4) and Organic Cation Transporter 1 (OCT1) (Encoded by SLC22A1) and Gastrointestinal Intolerance to Metformin in Type 2 Diabetes: An IMI DIRECT Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Kinetic basis of metformin-MPP interactions with organic cation transporter OCT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel Assay of Metformin Levels in Patients With Type 2 Diabetes and Varying Levels of Renal Function: Clinical recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. diabetesjournals.org [diabetesjournals.org]

- 19. Mechanisms of metformin action on glucose transport and metabolism in human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. academic.oup.com [academic.oup.com]

- 22. Action of metformin on the insulin-signaling pathway and on glucose transport in human granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. Cellular mechanism of metformin action involves glucose transporter translocation from an intracellular pool to the plasma membrane in L6 muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Metabolism of Biguanides: An In-depth Technical Guide for Researchers

December 2025

Introduction

Biguanides, a class of oral antihyperglycemic agents, have been a cornerstone in the management of type 2 diabetes for decades. Metformin, the most prominent member of this class, is a first-line therapy globally. Other biguanides, such as phenformin and buformin, have seen limited use due to a higher risk of lactic acidosis. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds in preclinical animal models is paramount for the development of new therapies and for elucidating their mechanisms of action. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of biguanides in various animal models, with a focus on quantitative data, detailed experimental protocols, and the underlying physiological and molecular pathways.

Pharmacokinetic Profiles of Biguanides in Animal Models

The pharmacokinetic properties of biguanides vary significantly across different species. These differences are crucial for extrapolating preclinical data to human clinical scenarios. The following tables summarize key pharmacokinetic parameters for metformin, phenformin, and buformin in commonly used animal models.

Table 1: Pharmacokinetic Parameters of Metformin in Animal Models

| Animal Model | Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Oral Bioavailability (%) | Reference(s) |

| Rat (Sprague-Dawley) | Intravenous | 50, 100, 200 | - | - | Dose-proportional | ~2.4 | - | [1] |